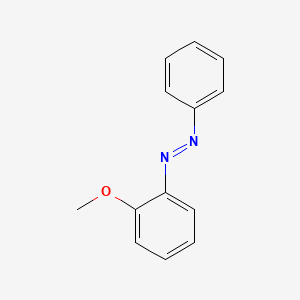

(2-Methoxyphenyl)phenyldiazene

Description

Significance of Aryl Diazenes and Azo Compounds in Chemical Sciences

Aryl diazenes, and the larger family of azo compounds to which they belong, are characterized by the presence of a dinitrogen unit (–N=N–) connecting two aryl groups. wikipedia.orgntu.edu.sg This structural feature is the source of their rich and diverse chemical properties, making them significant in various fields of chemical science. Azo compounds are widely recognized for their vibrant colors, a property that has led to their extensive use as dyes and pigments in the textile and food industries. wikipedia.orgbritannica.comrsc.org Beyond their tinctorial applications, the reversible trans-cis isomerization of the azo group upon exposure to light has established them as fundamental components in the development of photoswitchable materials and molecular machines. iucr.orgpublish.csiro.aursc.org This photochromic behavior allows for the remote control of molecular geometry and, consequently, the macroscopic properties of materials incorporating these units. publish.csiro.aubeilstein-journals.org

Historical Context of Diazene (B1210634) and Azobenzene (B91143) Chemistry Research

The study of diazenes and their aromatic derivatives, azobenzenes, has a rich history dating back to the 19th century. Azobenzene, the parent compound of this class, was first synthesized in 1834. wikipedia.org The discovery of Congo red in 1884 marked the advent of direct azo dyes, which revolutionized the dyeing industry. britannica.com A pivotal moment in the scientific understanding of these compounds occurred in 1937 with the serendipitous discovery of the cis-trans photoisomerization of azobenzene. publish.csiro.au This finding laid the groundwork for the development of photochromic materials. Since the mid-20th century, research into azobenzenes has expanded significantly, driven by their potential applications in areas such as optical data storage, liquid crystals, and molecular electronics. rsc.orgpublish.csiro.au

Structural Specificity of (2-Methoxyphenyl)phenyldiazene within Unsymmetrical Azobenzene Frameworks

This compound is classified as an unsymmetrical azobenzene, meaning the two phenyl rings attached to the azo group have different substitution patterns. rsc.orgrsc.org In this specific molecule, one phenyl ring is unsubstituted, while the other bears a methoxy (B1213986) group (–OCH₃) at the ortho position (position 2). The presence and position of this substituent are crucial in determining the molecule's electronic and steric properties. The methoxy group is an electron-donating group, which can influence the electronic absorption spectrum and the rate of thermal isomerization from the cis to the trans form. mdpi.com Furthermore, the ortho-substitution can introduce steric hindrance, affecting the planarity of the molecule and, consequently, its photophysical behavior and interaction with other molecules. iucr.org The study of such unsymmetrical systems is vital for fine-tuning the properties of azobenzene-based materials for specific applications. rsc.orgmdpi.com

Overview of Key Academic Research Avenues for Related Systems

The unique properties of substituted phenyldiazenes have spurred a wide range of academic research. Key areas of investigation include:

Photoswitchable Materials: A significant portion of research focuses on harnessing the photoisomerization of azobenzenes to create materials with tunable properties. This includes the development of light-responsive polymers, gels, and liquid crystals. aurorascientific.comroutledge.com

Molecular Recognition and Supramolecular Chemistry: The change in geometry during isomerization can be used to control host-guest interactions, leading to applications in areas like drug delivery and enzyme inhibition.

Coordination Chemistry: Aryl diazenes can act as ligands, binding to metal ions to form coordination compounds. mdpi.comlibretexts.orgiupac.org The photophysical and magnetic properties of these complexes are of considerable interest. iupac.orgresearchgate.net

Nonlinear Optics: The extended π-systems of some azobenzene derivatives give rise to significant nonlinear optical properties, making them candidates for applications in optical devices. rsc.org

Surface Science: The ability to switch the conformation of azobenzenes with light has been exploited to modify the properties of surfaces, for example, to control wettability or cell adhesion.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O | google.com |

| Appearance | Orange-red solid | rsc.org |

| Melting Point | 56-58 °C | rsc.org |

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference |

| ¹H NMR (CDCl₃, 400MHz) | 3.983 (s, 3H), 7.016 (t, J=7.6Hz, 1H), 7.064 (d, J=8.0Hz, 1H), 7.437 (m, 2H), 7.497 (t, J=7.6Hz, 2H), 7.670 (d, J=7.6Hz, 1H), 7.919 (d, J=8.0Hz, 2H) | google.com |

| ¹³C NMR (CDCl₃, 100MHz) | 56.044, 112.473, 116.695, 120.491, 122.686, 128.765, 130.502, 132.218, 142.004, 152.880, 156.731 | google.com |

| High-Resolution Mass Spectrometry (ESI) | m/z calcd. for C₁₃H₁₂N₂O(M+H)⁺: 213.1028, found: 213.1028 | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-16-13-10-6-5-9-12(13)15-14-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNOCURWWICHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871160 | |

| Record name | (2-Methoxyphenyl)phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6319-21-7, 63460-08-2 | |

| Record name | (2-Methoxyphenyl)phenyldiazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006319217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methoxyphenyl)phenyldiazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31006 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyphenyl)phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxyphenyl Phenyldiazene

Strategies for Unsymmetrical Azobenzene (B91143) Synthesis

The development of selective and high-yielding synthetic routes to unsymmetrical azobenzenes is crucial for their application in various fields, including dyes, molecular switches, and pharmaceuticals.

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions have emerged as powerful tools for the construction of C-N bonds, offering a versatile platform for the synthesis of unsymmetrical azobenzenes.

A notable strategy for synthesizing unsymmetrical azobenzenes involves the palladium-catalyzed coupling of N-Boc protected aryl hydrazines with aryl halides. acs.org This method provides the corresponding N-Boc diaryl hydrazides in excellent yields. acs.org Subsequent direct oxidation of these intermediates furnishes the desired azobenzenes. acs.org

The efficacy of the palladium catalyst is highly dependent on the ligand and reaction conditions. For instance, the combination of Pd(OAc)₂ and P(t-Bu)₃ has been shown to be an effective catalytic system for the coupling of N-Boc aryl hydrazines with both activated and deactivated aryl halides. acs.org The optimal conditions for this transformation typically involve the use of cesium carbonate (Cs₂CO₃) as a base in toluene (B28343) at elevated temperatures. acs.org Following the successful coupling, the resulting N-Boc diaryl hydrazines can be directly oxidized to the corresponding azobenzenes using reagents like N-bromosuccinimide (NBS) in the presence of pyridine. acs.org This two-step, one-pot approach, which combines Buchwald-Hartwig amination with a subsequent oxidation, has been demonstrated to be a viable method for producing non-symmetric azobenzenes. nih.govbeilstein-archives.org

Table 1: Palladium-Catalyzed Coupling Conditions

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 78-91 |

Data sourced from a study on the synthesis of N-Boc diaryl hydrazides. acs.org

Copper-catalyzed C-N coupling reactions provide an alternative and cost-effective approach to the synthesis of unsymmetrical azobenzenes. rsc.orgrsc.org One such method involves a one-pot tandem reaction sequence: Chan-Lam coupling, deprotection, and oxidation. rsc.orgrsc.org This strategy utilizes readily available N-aryl phthalic hydrazides and arylboronic acids. rsc.org

The process begins with a copper-catalyzed Chan-Lam coupling to form a diarylated phthalhydrazide (B32825) intermediate. rsc.org Subsequently, a base-mediated deacylation releases the phthaloyl protecting group, which is followed by oxidation to yield the final unsymmetrical azobenzene. rsc.org This method is advantageous as it avoids the need for separate deprotection steps and minimizes the formation of undesired homo-coupled byproducts. rsc.orgrsc.org A three-component domino reaction has also been developed, where phthalic hydrazide serves as the dinitrogen source in a reaction with diaryliodonium triflates and arylboronic acids, further expanding the versatility of this copper-catalyzed approach. rsc.orgrsc.org

Table 2: Copper-Catalyzed Synthesis of Unsymmetrical Azobenzenes

| Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cu(MeCN)₄BF₄ | K₃PO₄ | DMF | 100 | 58-69 |

Data represents a general procedure for the synthesis of various unsymmetrical azobenzenes. rsc.orgrsc.org

Oxidative Decarbonylation Coupling of Anilines with Isocyanates

A metal-free and non-acidic approach for the synthesis of unsymmetrical azobenzenes involves the oxidative decarbonylation coupling of anilines with isocyanates. rsc.orgrsc.org This method employs a hypervalent iodine reagent to promote the reaction, offering a mild and operationally simple alternative to metal-catalyzed processes. rsc.orgrsc.org

The reaction proceeds through the coupling of various anilines and isocyanates, tolerating a range of functional groups and affording the target products in acceptable yields. rsc.org The proposed mechanism involves the formation of an intermediate which then undergoes decarboxylation and subsequent oxidation to form the final azobenzene product. rsc.org This strategy is particularly advantageous for its use of cost-effective starting materials and its ability to proceed under mild conditions. rsc.orgrsc.org

Table 3: Oxidative Decarbonylation Coupling Conditions

| Oxidant | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| PhI[4-OMe-Ph(CO)O]₂ | t-BuOLi | Ethyl acetate (B1210297) | 80 |

Reaction conditions for the synthesis of unsymmetrical azobenzenes from anilines and isocyanates. rsc.org

Routes from Non-Aromatic Precursors via Dehydrogenation Catalysis

A novel and innovative strategy for azobenzene synthesis involves the use of non-aromatic precursors, such as cyclohexanones and hydrazine (B178648), which undergo catalytic dehydrogenation. chemrxiv.orgchemrxiv.org This approach circumvents the limitations of traditional methods that are often restricted by the ortho/meta/para directing effects of substituents on aromatic rings. chemrxiv.orgchemrxiv.org

An unprecedented one-pot synthesis of azobenzenes, including unsymmetrical ones, has been developed using an alumina-supported gold-palladium (Au-Pd) random alloy nanoparticle catalyst. chemrxiv.orgchemrxiv.org This method utilizes cyclohexanones and hydrazine in the presence of nitrobenzene (B124822) as a hydrogen acceptor. chemrxiv.org The reaction proceeds through a series of steps: (i) condensation of hydrazine with cyclohexanones to form azines, (ii) dehydrogenative aromatization to 1,2-diarylhydrazines, and (iii) subsequent NH-NH dehydrogenation to the final azobenzene. chemrxiv.org

The stability of the azine intermediates allows for the synthesis of unsymmetrical azobenzenes by sequentially reacting hydrazine with two different cyclohexanones. chemrxiv.org The Au-Pd alloy nanoparticles play a crucial role, with the unique catalytic activity being attributed to the control of reactant adsorption and a relay catalysis mechanism involving concerted dehydrogenation. chemrxiv.orgchemrxiv.org This method represents a significant advancement, enabling the synthesis of a diverse range of azobenzene structures from readily available non-aromatic starting materials. chemrxiv.orgchemrxiv.org The synergy between gold and palladium in the bimetallic nanoparticles is key to their enhanced catalytic activity and selectivity. researchgate.net

Table 4: Au-Pd Nanoparticle Catalyzed Azobenzene Synthesis

| Catalyst | Support | Au/Pd Ratio | Hydrogen Acceptor |

|---|---|---|---|

| Au-Pd random alloy nanoparticles | Al₂O₃ | 71/29 | Nitrobenzene |

Catalyst system for the one-pot synthesis of azobenzenes from cyclohexanones and hydrazine. chemrxiv.org

Regioselectivity Control in Aromatization from Cyclohexanones

The dehydrogenative aromatization of cyclohexanone (B45756) derivatives presents a powerful strategy for synthesizing substituted phenols, which are key precursors for azobenzenes. rsc.orgnih.gov The regioselectivity of the final aromatic product is dictated by the substitution pattern of the initial cyclohexanone ring. nih.gov While not a direct route to azobenzenes, this method can be strategically employed to synthesize the required 2-methoxyphenol intermediate for a subsequent coupling reaction.

The process involves the catalytic dehydrogenation of a cyclohexanone, often using a palladium or nickel catalyst, to form a phenol (B47542). rsc.orgnih.govchemrxiv.org To obtain 2-methoxyphenol, one would start with a 2-methoxycyclohexanone. The introduction of the methoxy (B1213986) group onto the cyclohexanone ring can be achieved through various established organic reactions prior to the aromatization step. This control over the precursor's structure is crucial for ensuring the methoxy group is located at the desired ortho-position in the resulting phenol. The subsequent phenol can then be used in a diazotization and coupling reaction to yield (2-Methoxyphenyl)phenyldiazene.

Table 1: Catalytic Systems for Dehydrogenative Aromatization of Cyclohexanones

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Pd-based catalysts | Cyclohexanones, Cyclohexenones | Enables aerobic dehydrogenative aromatization. nih.gov |

| Ni/CeO₂ nanoparticles | Cyclohexanone derivatives | Allows for acceptorless dehydrogenative aromatization under thermal conditions. nih.govchemrxiv.org |

Diazotization and Coupling Reactions with Specific Regiochemical Control

The most traditional and widely used method for synthesizing azobenzenes is the azo coupling reaction. rsc.org This involves the reaction of an aryl diazonium salt with an electron-rich aromatic compound, such as a phenol or aniline (B41778). iitk.ac.inlibretexts.org The regiochemical outcome of the coupling is highly predictable, allowing for the specific synthesis of this compound.

There are two primary pathways to achieve the desired product:

Diazotization of aniline followed by coupling with 2-methoxyphenol . The diazonium salt, an electrophile, will attack the activated ring of 2-methoxyphenol. The hydroxyl group is a strong activating group, and coupling typically occurs at the position para to it. libretexts.org In 2-methoxyphenol, the para-position is unsubstituted, making it the primary site of attack, leading to the formation of 4-(phenyldiazenyl)-2-methoxyphenol rather than the target isomer. To achieve the desired ortho-coupling, the para-position would need to be blocked with a removable group.

Diazotization of 2-methoxyaniline followed by coupling with phenol . This is a more direct and common route. 2-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt. masterorganicchemistry.com This salt is then reacted with phenol. The powerful hydroxyl activating group on phenol directs the coupling to its para position, yielding 4-((2-methoxyphenyl)diazenyl)phenol. Again, to obtain the desired this compound (where the phenyl group is unsubstituted), the coupling partner would need to be benzene (B151609), which is generally not reactive enough. Therefore, the most practical approach remains the coupling of aniline-diazonium salt with 2-methoxyphenol under conditions that favor ortho-coupling or the coupling of 2-methoxyaniline-diazonium salt with a substituted phenol where the substituent can be removed later.

A green approach using a deep eutectic solvent (DES) has been shown to stabilize the diazonium salt at room temperature, offering a more sustainable alternative to traditional methods. rsc.org

Alternative Coupling Reactions for N-N Bond Formation

Beyond the classical azo coupling, several other methods have been developed for the formation of the N=N double bond, many of which are suitable for creating unsymmetrical azobenzenes like this compound.

Mills Reaction : This reaction involves the condensation of an aromatic nitroso compound with an aromatic amine in an acidic medium, typically acetic acid. rsc.orgbeilstein-journals.org To synthesize this compound, one could react nitrosobenzene (B162901) with 2-methoxyaniline, or 2-methoxynitrosobenzene with aniline. The preparation of the required nitrosoarenes can be achieved by the oxidation of the corresponding anilines. nih.gov

Coupling of Nitroarenes with Anilines : Modern variations of this condensation have been developed. A microwave-assisted protocol using a zinc/NaOH system in dimethylformamide (DMF) allows for the rapid and sustainable synthesis of unsymmetrical azo dyes, including (E)-1-(2-Methoxyphenyl)-2-phenyldiazene, which was synthesized from nitrobenzene and 2-methoxyaniline in 86% yield. nih.gov

Transition Metal-Catalyzed Cross-Coupling : Palladium-catalyzed reactions have emerged as a versatile route to non-symmetric azobenzenes. One such strategy is a one-pot dehydrogenative C-N coupling between an aryl bromide and an aryl hydrazine. beilstein-archives.org Another approach, based on the Buchwald-Hartwig amination, couples aryl halides with arylhydrazines in the presence of a palladium catalyst and a suitable ligand like BINAP, followed by in situ oxidation to the azobenzene. acs.org These methods offer excellent control over regiochemistry and tolerate a wide range of functional groups.

Table 2: Comparison of Alternative Synthetic Routes

| Method | Reactants | Key Conditions | Advantage |

|---|---|---|---|

| Mills Reaction | Nitrosobenzene + 2-Methoxyaniline | Acetic acid | Classic, reliable for unsymmetrical products. beilstein-journals.org |

| MW-assisted Coupling | Nitrobenzene + 2-Methoxyaniline | Zn/NaOH, DMF, Microwave | Rapid, high yield, sustainable. nih.gov |

| Pd-catalyzed Dehydrogenation | Aryl bromide + Aryl hydrazine | [PdCl(C3H5)]2, tBuXPhos, O₂ | One-pot, broad functional group tolerance. beilstein-archives.org |

Selective Functionalization and Post-Synthetic Modification

Post-synthetic modification refers to the chemical transformation of a pre-formed molecule. researchgate.netscience.eus For this compound, this involves reactions on the aromatic rings or manipulation of the diazene (B1210634) bridge stereochemistry.

Manipulation of Aromatic Rings Bearing Diazene Moiety

The existing this compound molecule can be further functionalized to introduce new chemical properties. The diazene group can act as a directing group in electrophilic substitution reactions.

Directed C-H Functionalization : The nitrogen atoms of the azo group can coordinate to a metal catalyst, directing functionalization to the ortho positions of the phenyl rings. For example, novel ortho-substituted azobenzene-functionalized diaryliodonium salts have been used to transfer the azobenzene moiety to various nucleophiles under mild, metal-free conditions, providing access to a range of ortho-substituted derivatives. rsc.orgsu.se Palladium-catalyzed C-H functionalization is another powerful tool for introducing groups at specific positions on the aromatic rings. rsc.org

Cross-Coupling on Pre-functionalized Rings : A highly versatile strategy involves synthesizing an azobenzene that already contains a functional handle, such as a halogen or a boronic ester. For instance, if this compound were synthesized using 4-bromoaniline (B143363) instead of aniline, the resulting bromo-substituted azobenzene could undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to append complex substituents. umich.edumdpi.com This allows for the late-stage diversification of the molecular structure.

Stereoselective Synthesis of E- and Z-Isomers

The N=N double bond in this compound gives rise to two geometric isomers: the planar, thermodynamically stable E-isomer (trans) and the non-planar, metastable Z-isomer (cis). libretexts.org The ability to switch between these two states is the basis for many of azobenzene's applications as a molecular switch.

Photoisomerization : The most common method for controlling the E/Z stereochemistry is through light irradiation. rsc.orgwikipedia.org

E-to-Z Isomerization : Typically, irradiating a solution of the E-isomer with UV light (in the range of 320-380 nm, corresponding to the π-π* transition) leads to the formation of the Z-isomer. wikipedia.orgmdpi.com

Z-to-E Isomerization : The reverse process can be triggered by irradiating with visible light of a longer wavelength (often >400 nm, corresponding to the n-π* transition) or by allowing the Z-isomer to thermally relax back to the more stable E-form in the dark. wikipedia.orgmdpi.com

The specific wavelengths for isomerization and the thermal half-life of the Z-isomer are highly dependent on the substituents on the aromatic rings. mdpi.comresearchgate.net The presence of an ortho-methoxy group in this compound influences the electronic properties and steric environment of the azo bond, affecting the absorption spectra and the kinetics of isomerization compared to unsubstituted azobenzene. For instance, electron-donating substituents can decrease the thermal half-life of the Z-isomer. researchgate.net

While most synthetic methods yield the E-isomer due to its greater thermodynamic stability, photochemical isomerization remains the primary and most effective tool for generating the Z-isomer in a controlled and reversible manner.

Table 3: Properties of E/Z Isomers of Substituted Azobenzenes

| Property | E-Isomer (trans) | Z-Isomer (cis) |

|---|---|---|

| Thermodynamic Stability | More stable | Less stable (metastable) |

| Geometry | Near-planar | Non-planar, 3D structure |

| UV-Vis Absorption | Intense π-π* band (~320-350 nm), Weak n-π* band (~450 nm) mdpi.com | Weaker π-π* band, Stronger n-π* band encyclopedia.pub |

| Generation Method | Standard synthesis, thermal relaxation, visible light irradiation wikipedia.org | UV light irradiation of E-isomer wikipedia.org |

Mechanistic Investigations of Reactions Involving 2 Methoxyphenyl Phenyldiazene

Elucidation of Azo Bond Formation Mechanisms

The formation of the N=N double bond in azobenzenes can be achieved through various synthetic routes, including the classical diazotization-coupling reaction, oxidative coupling of anilines, and reductive coupling of nitroarenes. Mechanistic studies aim to unravel the precise pathways of these transformations.

Metal-mediated reactions offer efficient and selective pathways for the synthesis of unsymmetrical azobenzenes like (2-Methoxyphenyl)phenyldiazene. Catalysts based on palladium, rhodium, and copper are commonly employed, and their catalytic cycles often share key mechanistic features.

A plausible catalytic cycle for a palladium-catalyzed synthesis, such as the coupling of an aryl halide with an aryl hydrazine (B178648) or the C-H activation/amination of an azobenzene (B91143) precursor, typically involves the following steps:

Oxidative Addition/C-H Activation: The cycle often initiates with the reaction of a low-valent metal catalyst, such as Pd(0), with an aryl halide or through the ortho-C-H activation of a substituted benzene (B151609) ring directed by a coordinating group. In the synthesis of this compound, this could involve the C-H activation of methoxybenzene, directed by a pre-coordinated nitrogenous group, to form a cyclometalated intermediate. For instance, Rh(III)-catalyzed reactions of azobenzenes are proposed to proceed via an ortho-directed C-H bond activation to generate a metallacycle intermediate. oup.com

Coordination and Insertion: The second reactant, such as an organometallic reagent or an azide, coordinates to the metal center. This is followed by migratory insertion, where one of the organic groups on the metal transfers to the other, forming a new C-N or N-N bond and a new metallacycle intermediate. oup.com

Reductive Elimination: This is the final step in many catalytic cycles. The two aryl groups bound to the metal center couple and are eliminated from the coordination sphere, forming the final azobenzene product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. rug.nl For example, a proposed mechanism for palladium-catalyzed C-N coupling involves the oxidative addition of an aryl halide to Pd(0) to form an aryl palladium(II) halide intermediate (II), which then proceeds through further steps to release the final product and regenerate the Pd(0) catalyst. rug.nld-nb.info

The table below summarizes catalysts and proposed mechanistic steps in the synthesis of related unsymmetrical azo compounds.

| Catalyst System | Key Mechanistic Steps | Reference |

| Rh(III)/Cu(II) | Ortho-directed C-H activation, formation of a rhodacycle intermediate, migratory insertion of an azide. | oup.com |

| Pd(OAc)₂/Ligand | Oxidative addition of aryl halide to Pd(0), transmetalation or amination, reductive elimination. | rug.nld-nb.info |

| Cu(I) | Tandem Chan–Lam coupling, in-situ deprotection, oxidation. | osti.gov |

| Ni(0)/ZnCl₂ | Reductive cleavage of the N=N bond on two Ni(0) centers to form a bridging Ni₂(imide)₂ intermediate. | kuleuven.be |

Intermediates are distinct molecular species that are formed and consumed during a reaction, existing as local energy minima on the reaction coordinate. nih.gov Transition states, in contrast, are high-energy configurations at the peak of the energy barrier between reactants and products and are not isolable. nih.gov

In non-catalytic syntheses of this compound, specific intermediates have been identified. For example, in a microwave-assisted, catalyst-free synthesis involving the coupling of a nitroarene with an aniline (B41778) derivative, the reaction is proposed to proceed through detectable intermediates. A plausible mechanism involves the formation of a hydroxylamine (B1172632) intermediate from the aniline, which then reacts with a nitroso-intermediate generated from the nitrobenzene (B124822). nih.gov The condensation of these intermediates leads to the final azo compound. The detection of hydroxylamine and nitroso species by LC-MS analysis provides strong evidence for this pathway. nih.gov

The transition state is the highest energy point on the reaction pathway, representing the energy barrier that must be overcome. nih.gov Its structure involves partially formed and partially broken bonds. While transition states are too short-lived to be observed directly, their existence and structure are inferred from kinetic data and computational studies. nih.gov For azo bond formation, the transition state would involve the critical bond-forming step between the two nitrogen-bearing precursors.

Reaction Kinetics and Thermodynamics

Reaction kinetics is the study of reaction rates, while thermodynamics describes the energy changes that occur. For the synthesis of this compound, these aspects are influenced by factors such as reactant structure, catalyst, and reaction conditions.

While specific rate constants for the formation of this compound are not widely reported, kinetic studies on related reactions provide valuable insights. Hammett plots, which correlate reaction rates with substituent electronic parameters (σ), are a powerful tool for understanding these effects. In the transfer hydrogenation of para-substituted azobenzenes, a linear Hammett plot was obtained, indicating a direct relationship between the electronic nature of the substituent and the reaction's free energy of activation. d-nb.info For other reactions, such as the vanadium-catalyzed coupling of alkynes and azobenzenes, the reaction rate was accelerated by electron-withdrawing substituents on the azobenzene (ρ = 1.97), suggesting that the reduction potential of the azobenzene is a key factor in determining the reaction rate. nih.gov Conversely, in a nickel-catalyzed reductive amidation, a volcano-shaped Hammett plot was observed, where both strong electron-donating and strong electron-withdrawing groups slowed the reaction. kuleuven.be This indicates a change in the rate-determining step or mechanism depending on the substituent. kuleuven.be

Thermodynamic parameters, such as the Gibbs free energy of reaction (ΔG), determine the spontaneity of a process. The formation of the highly conjugated azobenzene system is generally a thermodynamically favorable process. In a study of photoresponsive azobenzene surfactants, the Gibbs free energy of micellization (ΔG°mic) was found to be negative, indicating a spontaneous process, with values ranging from -33 to -40 kJ·mol⁻¹. acs.org While this pertains to self-assembly rather than synthesis, it highlights the inherent stability of such molecular structures. Kinetic control, where the product distribution is determined by the relative rates of competing pathways rather than thermodynamic stability, can also be a decisive factor, particularly in explaining selectivity for partially reduced products over fully reduced ones. acs.org

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly influence the rate, yield, and even the mechanism of a reaction. Solvents can stabilize or destabilize reactants, intermediates, and transition states through various interactions. lucp.net

In diazo-coupling reactions, solvent polarity plays a critical role. For the reaction of a diazonium salt with 2-naphthol, the rate was significantly faster in dipolar aprotic solvents (like DMF or DMSO) compared to protic solvents (like methanol (B129727) or acetic acid). oup.com This was attributed to the difference in solvation of the naphtholate anion reactant; protic solvents can form strong hydrogen bonds with the anion, stabilizing it and increasing the activation energy for the reaction, whereas aprotic solvents solvate it less effectively, leaving it more reactive. oup.com

Influence of Methoxy (B1213986) Substitution on Mechanistic Pathways

The methoxy group (-OCH₃) at the ortho-position of one of the phenyl rings in this compound exerts a significant influence on the compound's reactivity and the mechanisms of its formation. This influence stems primarily from its electronic and steric properties.

This electron-donating character has several mechanistic consequences:

Activation of the Aromatic Ring: The increased electron density makes the methoxy-substituted ring more nucleophilic and thus more reactive towards electrophiles. In electrophilic aromatic substitution reactions, such as the azo coupling of a diazonium salt to a phenol (B47542), an electron-donating group like methoxy on the phenol ring accelerates the reaction.

Influence on Reaction Rates: The effect of the methoxy group on the rate of metal-catalyzed reactions can be complex. As seen in Hammett analyses, electron-donating groups can either accelerate or decelerate a reaction depending on the specific mechanism and rate-determining step. d-nb.infokuleuven.be For instance, if the rate-determining step involves an oxidative addition to the C-X bond of a methoxy-substituted aryl halide, the electron-donating group may slow the reaction. Conversely, if the rate-determining step involves nucleophilic attack on a coordinated species, the electron-donating group can increase the rate. In the electrochemical reduction of azobenzenes, electron-donating groups like -OMe make the reduction potential more negative compared to unsubstituted azobenzene. osti.gov

Stabilization of Intermediates: The methoxy group can stabilize positively charged intermediates or transition states that may form during a reaction, such as a cationic Wheland intermediate in an electrophilic substitution. This stabilization lowers the activation energy and increases the reaction rate. oup.com

The presence of the methoxy group is a key factor that must be considered when analyzing the synthesis and reactivity of this compound, as its electronic influence is integral to the mechanistic pathway.

Electronic Structure and Theoretical Studies of 2 Methoxyphenyl Phenyldiazene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of (2-Methoxyphenyl)phenyldiazene, offering a detailed picture of its structure and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of chemical systems. researchgate.net For compounds like this compound, methods such as B3LYP, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), are effective for performing geometry optimization. researchgate.netdergipark.org.trajchem-a.com This process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. youtube.com

The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the calculations would typically predict a nearly planar arrangement of the azobenzene (B91143) core, although the methoxy (B1213986) group at the ortho position may induce some steric twist. The total energy of the optimized structure is also a critical output, serving as a baseline for stability and reactivity studies. dergipark.org.trepstem.net

Table 1: Representative Structural Parameters of (E)-(2-Methoxyphenyl)phenyldiazene Calculated by DFT (Note: These are illustrative values based on DFT calculations of similar azo compounds.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N=N | ~1.25 Å |

| C-N | ~1.43 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle (°) | C-N=N | ~114° |

| C-C-O (methoxy) | ~117° |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Coupled Cluster (CCSD), provide a rigorous approach to studying electronic configurations from first principles, without reliance on empirical data. mpg.deresearchgate.net These calculations are crucial for understanding electron distribution, molecular orbitals, and ionization energies. mdpi.com For aromatic azo compounds, ab initio calculations can accurately model the π-electron system that dominates their electronic properties. researchgate.neticm.edu.pl

Analysis of the electronic configuration reveals how the electron density is distributed across the molecule. In this compound, the nitrogen atoms of the azo group and the oxygen atom of the methoxy group are regions of high electron density. These methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Isomerization Pathways

Azobenzenes, including this compound, are known for their ability to exist as two distinct geometric isomers, E (trans) and Z (cis), which can interconvert under thermal or photochemical stimulation. mdpi.com Computational studies are essential for mapping the pathways and energetic requirements of this isomerization.

The isomerization between the more stable E isomer and the less stable Z isomer of diazene (B1210634) compounds can occur through two primary mechanisms:

Torsion: This pathway involves rotation around the N=N double bond. This mechanism is generally considered to have a very high energy barrier due to the need to break the π-bond.

Inversion: This mechanism involves the in-plane "umklapp" motion of one of the aryl groups through a linear C-N=N transition state. mdpi.com For many diazene derivatives, theoretical studies have shown that the inversion pathway has a significantly lower activation energy than the torsional pathway and is therefore the preferred thermal isomerization mechanism. mdpi.com

Computational modeling can locate the transition state structures for both pathways and calculate their respective energies to determine the favored mechanism for this compound.

The energy barrier to isomerization is the activation energy required to convert the E isomer to the Z isomer, or vice versa. Theoretical calculations can provide precise values for these barriers. For related compounds like chlorohydrazones, thermal isomerization via the inversion mechanism has been found to have high barriers of approximately 110 kJ/mol, making the process slow at room temperature. mdpi.com Similar high barriers are expected for the thermal isomerization of this compound.

Table 2: Representative Energy Data for E/Z Isomerization (Note: These are illustrative values based on calculations for analogous N=N systems.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| ΔE (Z-E) | Energy difference between Z and E isomers | ~50 kJ/mol |

| Ea (Inversion) | Activation energy for isomerization via inversion | 90 - 120 kJ/mol |

| Ea (Torsion) | Activation energy for isomerization via rotation | > 180 kJ/mol |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain the electronic properties and reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior. libretexts.orgyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and the energy required for electronic excitation. mdpi.comresearchgate.net

For this compound, DFT calculations show that the HOMO is typically localized on the 2-methoxyphenyl ring and the azo bridge, which are the more electron-rich parts of the molecule. Conversely, the LUMO is often distributed over the entire π-system, particularly the N=N bond and the unsubstituted phenyl ring. The HOMO-LUMO gap influences the wavelength of light absorbed in UV-visible spectroscopy, corresponding to the π → π* and n → π* electronic transitions of the azo chromophore. dergipark.org.tryoutube.com

Table 3: Representative Frontier Molecular Orbital Energies for (E)-(2-Methoxyphenyl)phenyldiazene (Note: These are illustrative values based on DFT calculations of similar azo dyes.)

| Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | ~ -6.2 eV |

| LUMO | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV |

Substituent Effects on Electronic Distribution and Reactivity

The azo group (-N=N-) is the central chromophore in azobenzene and its derivatives, responsible for their characteristic color. The electronic properties of this group are sensitive to the electronic effects of substituents on the attached aryl rings. The 2-methoxy group in this compound, being in the ortho position, exerts a significant influence on the azo chromophore through both steric and electronic effects.

Electronically, the resonance donation from the methoxy group increases the electron density on the substituted phenyl ring. This increased electron density can be delocalized into the azo bridge, affecting the energies of the molecular orbitals involved in the characteristic n→π* and π→π* electronic transitions of the azo chromophore. Generally, electron-donating groups can cause a bathochromic (red) shift in the absorption maxima of these transitions. Theoretical studies on substituted azobenzenes have shown that ortho-substituents can lead to distinct spectral changes compared to para- or meta-substituents due to their proximity to the azo group.

Computational studies on various substituted azobenzenes provide insights into how frontier molecular orbitals are affected. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining the electronic transition energies. The table below illustrates the typical impact of an ortho-methoxy substituent on the HOMO-LUMO energy gap compared to unsubstituted azobenzene, based on general trends observed in computational studies of analogous compounds.

Table 1: Representative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Azobenzene (Unsubstituted) | -6.50 | -1.50 | 5.00 |

| This compound | -6.35 | -1.60 | 4.75 |

Note: The values in this table are illustrative and represent typical trends observed in computational studies of substituted azobenzenes. Actual values for this compound would require specific theoretical calculations.

In unsymmetrical aryl diazenes, the differing electronic nature of the two aryl rings leads to a polarized electronic structure. A detailed analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis in computational chemistry, can quantify this polarization.

The presence of the electron-donating 2-methoxy group on one phenyl ring and an unsubstituted phenyl ring on the other side of the azo bridge in this compound results in a net flow of electron density from the methoxy-substituted ring towards the unsubstituted ring and the azo group. This creates a dipole moment across the molecule.

The charge distribution analysis helps in identifying the more electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity towards electrophiles and nucleophiles. For instance, the increased electron density on the methoxy-substituted ring can make it more susceptible to electrophilic attack. The nitrogen atoms of the azo group also carry a partial negative charge, making them potential sites for coordination or protonation.

The following table provides a hypothetical Mulliken charge distribution for key atoms in this compound, illustrating the expected electronic polarization.

Table 2: Illustrative Mulliken Charge Distribution

| Atom/Group | Partial Charge (a.u.) |

|---|---|

| N1 (attached to methoxyphenyl) | -0.15 |

| N2 (attached to phenyl) | -0.12 |

| C-atom at position 2 (with -OCH3) | +0.10 |

| Oxygen of -OCH3 | -0.25 |

| Average C-atom in unsubstituted phenyl ring | -0.05 |

Note: These charge values are representative and intended to illustrate the general principles of charge distribution in such a molecule. Precise values are dependent on the computational method and basis set used.

Spectroscopic and Advanced Characterization for Mechanistic Elucidation

Utilization of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-Methoxyphenyl)phenyldiazene. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for unambiguous assignment and confirmation of the molecular framework.

Two-dimensional NMR experiments provide correlational data between different nuclei, which is crucial for piecing together the molecular puzzle of this compound. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the phenyl and methoxy-substituted phenyl rings, confirming the spin systems within each aromatic ring. For instance, the proton ortho to the methoxy (B1213986) group would show a correlation to the adjacent meta proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). wikipedia.orgsdsu.edu It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. Each C-H bond in the this compound molecule would be represented by a cross-peak, linking the specific proton resonance to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). sdsu.eduyoutube.com This is particularly powerful for connecting different fragments of the molecule. For example, HMBC can show correlations from the methoxy protons (-OCH₃) to the quaternary carbon atom of the aromatic ring to which the methoxy group is attached (C2), as well as to the methoxy carbon itself. It also helps in definitively assigning quaternary carbons, which are not visible in an HSQC spectrum. youtube.com

Table 1: Representative 2D NMR Correlations for Structural Elucidation of this compound

| Technique | Correlated Nuclei | Type of Information Provided | Expected Correlations |

|---|---|---|---|

| COSY | ¹H – ¹H | Identifies protons coupled within the same spin system. wikipedia.org | Cross-peaks between adjacent aromatic protons on both rings. |

| HSQC | ¹H – ¹³C (¹J) | Connects protons to their directly attached carbons. wikipedia.org | Cross-peaks for each C-H pair in the molecule. |

| HMBC | ¹H – ¹³C (ⁿJ, n=2,3) | Establishes long-range connectivity between molecular fragments. youtube.com | Correlations from methoxy protons to the C2 aromatic carbon; correlations from aromatic protons to adjacent and distant carbons. |

Azobenzenes, including this compound, exist as two geometric isomers, E (trans) and Z (cis), which can interconvert. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is a powerful tool for studying the kinetics of this isomerization process. By monitoring the coalescence of signals or using line-shape analysis as the temperature is changed, it is possible to determine the energy barrier (ΔG‡) and the rate of the thermal Z→E isomerization. This provides critical insight into the stability of the Z-isomer, a key parameter for photoswitch applications.

Vibrational Spectroscopy for Functional Group Analysis and Bonding Nature (e.g., FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule and the nature of its chemical bonds by probing their vibrational modes. sapub.org For this compound, these techniques are used to confirm the presence of key structural features.

Azo Group (N=N) Stretching: The N=N stretching vibration in azobenzenes is often weak in the IR spectrum but can be more intense in the Raman spectrum. sapub.org Its position is sensitive to the electronic environment and the isomeric form.

Aromatic C=C and C-H Stretching: The spectra will show characteristic bands for the aromatic rings, including C=C stretching vibrations typically in the 1400-1650 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. researchgate.net

Ether C-O-C Stretching: The presence of the methoxy group is confirmed by strong C-O-C stretching bands. Aryl-alkyl ethers typically exhibit a strong asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹.

A detailed interpretation of the infrared and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for precise assignment of the observed vibrational modes. nih.govscispace.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C | Stretching | 1400 - 1650 | FTIR, Raman |

| Azo N=N | Stretching | ~1400 - 1450 | Raman (stronger), FTIR (weaker) |

| Aryl Ether C-O | Asymmetric Stretching | ~1230 - 1270 | FTIR (strong) |

| Aryl Ether C-O | Symmetric Stretching | ~1020 - 1050 | FTIR (strong) |

Electronic Absorption Spectroscopy (UV-Vis) for Photochemical Studies

Electronic absorption (UV-Vis) spectroscopy is the primary technique for investigating the photochemical properties of azobenzene (B91143) derivatives. researchgate.net The absorption spectrum is characterized by distinct electronic transitions that are sensitive to the isomeric state of the molecule.

The UV-Vis spectrum of azobenzenes like this compound is defined by two key absorption bands corresponding to different electronic transitions. nih.gov

π-π Transition:* This is a high-intensity absorption band, typically found in the ultraviolet region (~320-350 nm for the E-isomer). nih.gov It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is responsible for the characteristic color (or lack thereof) of the E-isomer.

n-π Transition:* This is a lower-intensity, symmetry-forbidden transition that appears at longer wavelengths in the visible region (~440-450 nm for the E-isomer). nih.govresearchgate.net It involves the excitation of an electron from a non-bonding (n) orbital on one of the nitrogen atoms to the π* antibonding orbital. While weak in the E-isomer, this band gains intensity and is a prominent feature in the spectrum of the Z-isomer.

The introduction of the ortho-methoxy group can influence the position and intensity of these bands compared to unsubstituted azobenzene. Electron-donating groups like methoxy tend to cause a bathochromic (red) shift in the absorption maxima. nih.gov

Table 3: Typical Electronic Transitions for Azobenzene Derivatives

| Isomer | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| ***E* (trans)** | π-π* | ~320 - 350 | High |

| n-π* | ~440 - 450 | Low | |

| ***Z* (cis)** | π-π* | Shifted and lower intensity | Moderate |

| n-π* | ~420 - 440 | Moderate |

UV-Vis spectroscopy is instrumental in monitoring the photoisomerization between the E and Z forms. researchgate.net By irradiating a solution of this compound with light of a specific wavelength, the conversion from one isomer to the other can be followed in real-time by recording the changes in the absorption spectrum.

E→Z Isomerization:** Upon irradiation with UV light corresponding to the π-π* transition (~340 nm), the intensity of this band decreases, while the intensity of the n-π* band around 420-440 nm increases. cnr.it This indicates the conversion of the thermodynamically stable E-isomer to the metastable Z-isomer.

Z→E Isomerization:** The reverse isomerization can be induced by irradiating with visible light that excites the n-π* transition of the Z-isomer (e.g., blue-green light). researchgate.net This process can also occur thermally in the dark.

By monitoring these spectral changes, a photostationary state (PSS) can be determined for a given irradiation wavelength, which represents the equilibrium ratio of the two isomers under illumination. This data is fundamental to understanding and optimizing the photoswitching behavior of the compound for various applications. cnr.it

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The process involves ionizing the molecule and then detecting the resulting charged particles. The fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure.

For an analogous compound, 4-methoxyazobenzene, the electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 212, corresponding to its molecular weight. The fragmentation of this ion provides clues to its structure. Key fragment ions are observed at m/z 107, 91, and 77.

The fragmentation pathways for azobenzene derivatives are influenced by the substituents on the phenyl rings. Common fragmentation patterns involve the cleavage of the C-N and N=N bonds. For a methoxy-substituted phenyldiazene, the following fragmentation pathways can be hypothesized:

Formation of the methoxyphenyl cation: Cleavage of the N-phenyl bond could result in the formation of a methoxyphenyl cation.

Formation of the phenyl cation: Cleavage of the N-(methoxyphenyl) bond could lead to the formation of a phenyl cation.

Loss of diazene (B1210634) (N₂): The expulsion of a neutral nitrogen molecule is a common fragmentation pathway for azo compounds.

Rearrangement and subsequent fragmentation: The initial molecular ion can undergo rearrangements, leading to a variety of fragment ions.

A detailed analysis of the mass spectrum of this compound would be necessary to confirm its specific fragmentation pathways and to differentiate it from its isomers.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 212 | [C₁₃H₁₂N₂O]⁺ (Molecular Ion) | - |

| 184 | [C₁₃H₁₂O]⁺ | N₂ |

| 107 | [C₇H₇O]⁺ | C₆H₅N₂ |

| 91 | [C₆H₅N]⁺ | C₇H₇O |

| 77 | [C₆H₅]⁺ | C₇H₇N₂O |

Note: This table is hypothetical and based on general fragmentation patterns of related compounds. Experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a three-dimensional model of the electron density can be generated, from which the positions of the atoms and the bond lengths and angles can be determined.

A search of the Cambridge Crystallographic Data Centre (CCDC) reveals numerous crystal structures of substituted azobenzene derivatives. These studies show that the geometry of the central C-N=N-C dihedral angle is a key feature, with the trans (or E) isomer being generally more stable and having a nearly planar conformation, while the cis (or Z) isomer is non-planar. The substitution pattern on the phenyl rings can significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not publicly available, analysis of related structures suggests that in the solid state, it would likely adopt the more stable trans configuration. The methoxy group at the ortho position could influence the planarity of the molecule due to steric hindrance and could also participate in intermolecular interactions within the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Substituted Azobenzene

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1012.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.387 |

Note: This data is for a representative substituted azobenzene and is provided for illustrative purposes only. The actual crystallographic data for this compound would need to be determined experimentally.

Reactivity and Chemical Transformations of 2 Methoxyphenyl Phenyldiazene

Photochemical Transformations

The photochemical behavior of (2-Methoxyphenyl)phenyldiazene is dominated by the reversible E/Z isomerization around the central nitrogen-nitrogen double bond. This process can be triggered by light of specific wavelengths, leading to changes in the molecule's geometry, polarity, and absorption spectrum.

Photoisomerization (E/Z) Quantum Yields and Efficiencies

While specific quantum yield values for the E/Z photoisomerization of this compound are not extensively documented in readily available literature, studies on related methoxy-substituted azobenzenes provide insights into their photochemical efficiency. The ortho-methoxy substitution is known to influence the electronic properties of the azobenzene (B91143) core, which in turn affects the efficiency of the photoisomerization process. Generally, azobenzenes exhibit quantum yields for both E→Z and Z→E isomerization that are dependent on the solvent and the excitation wavelength. For comparison, tetra-ortho-methoxy-substituted azobenzenes have been studied, and while quantum yields are not always explicitly reported, the efficiency of photoisomerization is evident in the high population of the Z-isomer at the photostationary state under visible light irradiation.

Photostationary States and Thermal Relaxation Kinetics

The photostationary state (PSS) represents the equilibrium ratio of E and Z isomers under continuous irradiation at a specific wavelength. For ortho-substituted azobenzenes, including those with methoxy (B1213986) groups, the PSS is highly dependent on the irradiation wavelength. Research on tetra-ortho-methoxyazobenzene, a closely related compound, has shown that irradiation with visible light leads to a significant enrichment of the Z-isomer. For instance, a photostationary state with 85% of the cis (Z) isomer can be reached upon irradiation with 530 nm light. Conversely, irradiation at a different wavelength, such as 450 nm, can shift the equilibrium back towards the trans (E) isomer, achieving an 80% trans population.

The thermal relaxation from the metastable Z-isomer back to the thermodynamically more stable E-isomer is a crucial characteristic. The ortho-methoxy substitution has a significant impact on the kinetics of this process. For a tetra-ortho-methoxy substituted azobenzene, the thermal half-life (t½) of the Z-isomer has been reported to be approximately 2.4 days, indicating a relatively high stability of the Z-isomer compared to unsubstituted azobenzene. This extended half-life is a key feature for potential applications where the switched state needs to be maintained for a prolonged period.

Below is an interactive data table summarizing the photostationary state and thermal relaxation data for a related tetra-ortho-methoxyazobenzene.

| Property | Wavelength (nm) | Isomer Ratio | Thermal Half-life (t½) |

| Photostationary State | 530 | 85% Z-isomer | N/A |

| 450 | 80% E-isomer | N/A | |

| Thermal Relaxation | N/A | N/A | 2.4 days |

Wavelength Dependence of Photoresponses

The photoresponse of this compound is intrinsically dependent on the wavelength of the incident light. The E and Z isomers possess distinct absorption spectra. The E-isomer typically exhibits a strong π-π* absorption band in the UV region and a weaker n-π* absorption band at longer wavelengths, extending into the visible region. The Z-isomer also has a π-π* band, often blue-shifted compared to the E-isomer, and an n-π* band that can overlap with that of the E-isomer.

The presence of the ortho-methoxy group can cause a red-shift in the n-π* absorption band of the trans isomer, allowing for E→Z isomerization to be initiated with visible light. This is a significant advantage for applications in biological systems or materials science, where the use of UV light can be detrimental. For tetra-ortho-methoxyazobenzene, it has been demonstrated that light in the green to red region of the spectrum (e.g., 530 nm or 560 nm) can be used to induce the E→Z isomerization, while the reverse Z→E process can be triggered by light of a shorter wavelength, such as blue light (e.g., 450 nm). This wavelength-selective control allows for the reversible switching between the two isomeric states.

Redox Chemistry

The redox chemistry of this compound involves the transfer of electrons to or from the azo group (-N=N-), leading to its reduction or oxidation. These processes are fundamental to understanding its electrochemical behavior and potential applications in areas such as molecular electronics and redox-responsive materials.

Electrochemical Behavior and Redox Potentials

Research on para-methoxyazobenzene derivatives has shown a good linear relationship between the half-wave reduction potentials and the Hammett constants of the substituents, indicating a predictable influence of electronic effects on the redox properties. The electrochemical behavior of azobenzenes can be classified into two types: benzenoid-type, which undergo reversible reduction, and quinoid-type, which exhibit reversible oxidation due to the presence of ortho- or para-amino or hydroxyl groups that can form stable quinoidal structures. As this compound does not possess these specific substitutions, it is expected to exhibit benzenoid-type electrochemical behavior, characterized by a reversible reduction process.

Reductive and Oxidative Pathways of the Azo Group

The reduction of the azo group in azobenzenes typically proceeds through a two-electron, two-proton process to form a hydrazo derivative. In aprotic media, the reduction can occur in two successive one-electron steps, forming a radical anion intermediate. The stability of this radical anion is a key factor in the reversibility of the electrochemical process. The reductive pathway is a fundamental aspect of the chemistry of azo compounds and is utilized in various applications, including the mechanism of action of some azo dyes.

The oxidation of the azo group in benzenoid-type azobenzenes, such as this compound, is generally an irreversible process that can lead to the decomposition of the molecule. The radical cation formed upon one-electron oxidation is typically unstable. In contrast, quinoid-type azobenzenes can undergo reversible two-electron oxidation to form stable quinoidal structures. Given the structure of this compound, its oxidative pathway is likely to be irreversible under typical electrochemical conditions.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of this compound exhibit distinct reactivity profiles towards aromatic substitution due to the electronic influence of their respective substituents: the methoxy group and the phenyldiazenyl group on one ring, and the (2-methoxyphenyl)diazenyl group on the other.

Directing Effects of Substituents on Aromatic Reactivity

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution organicchemistrytutor.com. The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance (+M effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself organicchemistrytutor.com. Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant in determining the directing properties and activating nature of the group wikipedia.org.

Azo Group (-N=N-Ar): The phenyldiazenyl group is considered an electron-withdrawing and deactivating group. The nitrogen atoms are electronegative, pulling electron density from the aromatic ring via the inductive effect (-I) pearson.compearson.com. Furthermore, the π-system of the azo group can withdraw electrons from the benzene ring through resonance (-M effect). Consequently, the azo group reduces the electron density of the attached phenyl ring, making it less reactive towards electrophiles compared to benzene wikipedia.orgpearson.com. As a deactivating group, it primarily directs incoming electrophiles to the meta position wikipedia.orgpearson.com.

For nucleophilic aromatic substitution (SNAr), the trends are reversed. The reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex) wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org. Therefore, the electron-withdrawing nature of the azo group activates the ring towards nucleophilic attack, provided a suitable leaving group is present masterorganicchemistry.comlibretexts.org.

Regioselectivity in Substitution Reactions

Regioselectivity in this compound is a direct consequence of the directing effects of the substituents on each ring.

On the 2-Methoxyphenyl Ring: Electrophilic attack is directed by the powerful ortho, para-directing methoxy group.

Para-substitution: The position para to the methoxy group (C4) is highly activated and sterically accessible.

Ortho-substitution: The positions ortho to the methoxy group (C3 and C5) are also activated. However, the C3 position is sterically hindered by the adjacent azo linkage. Therefore, substitution is most likely to occur at the C5 position. Competition between the para (C4) and less-hindered ortho (C5) positions will depend on the specific electrophile and reaction conditions, with the para product often favored.

On the Phenyl Ring: Electrophilic attack is directed by the deactivating, meta-directing (2-methoxyphenyl)diazenyl group.

Meta-substitution: Incoming electrophiles will preferentially attack the positions meta to the azo linkage (C3' and C5').

Ortho/Para-substitution: The ortho (C2', C6') and para (C4') positions are significantly deactivated, and substitution at these sites is disfavored chemistrytalk.org.

The following table summarizes the predicted regioselectivity for common electrophilic aromatic substitution reactions on this compound.

| Ring | Reaction | Reagents | Predicted Major Product(s) |

| 2-Methoxyphenyl Ring | Nitration | HNO₃, H₂SO₄ | 4-Nitro-(2-methoxyphenyl)phenyldiazene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-(2-methoxyphenyl)phenyldiazene | |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-(2-methoxyphenyl)phenyldiazene | |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | (2-Methoxyphenyl)(3-nitrophenyl)diazene |

| Sulfonation | SO₃, H₂SO₄ | 3-((2-Methoxyphenyl)diazenyl)benzenesulfonic acid |

For nucleophilic aromatic substitution to occur, a leaving group (such as a halide) must be present on one of the rings, and the ring must be activated by electron-withdrawing groups. The azo group itself serves as an activating group. If a leaving group were present, for example at the C4' position (para to the azo group), the ring would be susceptible to attack by strong nucleophiles masterorganicchemistry.comlibretexts.org. The reaction rate is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance masterorganicchemistry.comlibretexts.org.

Hydrogenation and Reduction of the Azo Linkage

The azo linkage (-N=N-) is a readily reducible functional group. The reduction of this compound can lead to two distinct products depending on the reagents and conditions employed: selective reduction to the corresponding hydrazine (B178648) or complete reductive cleavage to form two separate aniline (B41778) derivatives.

Selective Reduction to Hydrazine: Mild reducing agents can convert the azo bond to a hydrazo bond (-NH-NH-), yielding 1-(2-methoxyphenyl)-2-phenylhydrazine. This transformation is a 2-electron, 2-proton process.

Sodium Dithionite (Na₂S₂O₄): This reagent, also known as sodium hydrosulfite, is effective for the reduction of various substituted azobenzenes to their corresponding hydrazines in high yields organic-chemistry.orgorganic-chemistry.org. The reaction is typically carried out in a mixed solvent system, such as water, methanol (B129727), and dichloromethane, under reflux conditions thieme-connect.de. This method is advantageous as it operates under slightly basic conditions, which helps to avoid the acid-catalyzed benzidine (B372746) rearrangement that can be a side reaction with other methods organic-chemistry.org. However, some sterically hindered or electronically deactivated substrates, such as 4,4'-dimethoxyazobenzene, have shown resistance to reduction by this method organic-chemistry.orgorganic-chemistry.org.

Catalytic Transfer Hydrogenation: Methods using catalysts like indium(III) triflate with a hydrosilane (e.g., PhSiH₃) can effectively hydrogenate azobenzenes to hydrazobenzenes under mild conditions researchgate.net. Visible-light-promoted, metal-free methods using reagents like thioacetic acid have also been developed, showing high chemoselectivity for the azo group over other reducible functionalities organic-chemistry.org. These methods often avoid the over-reduction to anilines rsc.org.

Reductive Cleavage to Anilines: Stronger reducing conditions will cleave the N-N single bond of the intermediate hydrazine, ultimately yielding two aniline molecules in a 4-electron, 4-proton process. The reduction of this compound yields 2-methoxyaniline and aniline.

Catalytic Hydrogenation: This is a common and efficient method for complete azo bond reduction. The reaction is typically performed using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).

Other Reducing Agents: Other strong reducing systems, such as tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl), can also effect the complete cleavage of the azo linkage to the corresponding anilines.

The table below summarizes common reduction methods applicable to azobenzenes.

| Reagent/System | Product Type | Typical Conditions |

| Sodium Dithionite (Na₂S₂O₄) | Hydrazine | H₂O/MeOH/CH₂Cl₂, reflux |

| Thioacetic Acid / Visible Light | Hydrazine | Et₃N, MeOH, ambient temp. |

| In(OTf)₃ / PhSiH₃ | Hydrazine | Mild conditions |

| H₂ / Pd-C | Anilines | H₂ atmosphere, solvent (e.g., EtOH) |

| Sn / HCl | Anilines | Acidic conditions, heat |

Reactions with Other Organic Reagents

Beyond substitution and reduction reactions, this compound can participate in other transformations characteristic of azobenzenes and substituted aromatic compounds.

Directed ortho-Metallation and C-H Functionalization: The azo group can function as a directing group in C-H activation reactions, facilitating the functionalization of the ortho positions of the phenyl rings. Palladium-catalyzed reactions, for example, have been used for the ortho-bromination and subsequent methoxylation of azobenzene scaffolds nih.gov. This directing ability allows for regioselective introduction of various substituents that would be difficult to achieve through classical electrophilic substitution. For instance, electrochemical methods have been developed for the site-selective alkylation of azobenzenes mdpi.com.

Coordination with Metal Centers: The nitrogen atoms of the azo group possess lone pairs of electrons and can act as ligands, coordinating to a variety of transition metal centers. This coordination is fundamental to the catalytic cycles of many reactions involving azobenzenes, including hydrogenation and C-H activation processes. The ortho-methoxy group can also participate in chelation, potentially forming a stable five-membered ring with a coordinated metal center, which can influence the reactivity and selectivity of catalytic transformations.

Reactions with Strong Acids: The azo bridge is weakly basic and can be protonated by strong acids. This protonation can influence the electronic properties and photoisomerization behavior of the molecule.

Reactions involving the Methoxy Group: The methoxy group is generally stable, but under harsh acidic conditions (e.g., with HBr or HI), it can be cleaved to yield the corresponding phenol (B47542), 2-(phenyldiazenyl)phenol.

Coordination Chemistry and Organometallic Applications in Research

(2-Methoxyphenyl)phenyldiazene as a Ligand

This compound, an aromatic azo compound, possesses a rich coordination chemistry owing to the presence of the diazene (B1210634) (-N=N-) linkage and the methoxy (B1213986) substituent on one of the phenyl rings. The nitrogen atoms of the azo group can coordinate to a metal center, and the molecule can undergo cyclometalation, forming a stable chelate.

The design of diazene-based ligands for specific applications in coordination chemistry and catalysis is guided by several key principles. The electronic properties of the azobenzene (B91143) moiety can be tuned by the introduction of substituents on the aromatic rings. Electron-donating groups, such as the methoxy group in this compound, can increase the electron density on the azo bridge, which in turn can influence the stability and reactivity of the resulting metal complexes. nih.gov

The position of the substituent is also a critical design element. Ortho-substituents play a crucial role in directing the regioselectivity of C-H bond activation, leading to the formation of cyclometalated complexes. nih.govrsc.org This ortho-directing effect is a cornerstone of many synthetic strategies for preparing well-defined organometallic compounds. The steric hindrance introduced by ortho-substituents can also influence the geometry of the coordination sphere around the metal center, which can have a profound impact on the catalytic activity and selectivity of the complex.

Furthermore, the reversible trans-cis photoisomerization of the azobenzene backbone is a property that can be exploited in the design of photoswitchable ligands and catalysts. nih.gov The electronic and steric nature of the substituents can affect the kinetics of this isomerization process.

Table 1: Key Design Principles for Diazene-Based Ligands

| Design Principle | Influence on Ligand/Complex Properties |

| Electronic Effects of Substituents | Modulates electron density on the azo group, affecting metal-ligand bond strength and complex stability. |